5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid
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Overview
Description
5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a carboxylic acid functional group at the 6-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 1,1’-carbonyldiimidazole to promote the interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with substituted benzyl amines . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of raw materials, optimizing reaction conditions for yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as an adenosine A2A receptor antagonist, the compound binds to the receptor and inhibits its activity, leading to various physiological effects . The pathways involved in its antimicrobial activity include disruption of bacterial cell wall synthesis and inhibition of fungal enzyme activity .
Comparison with Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity and is structurally similar with an additional benzoxazole moiety.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar core structure but different functional groups.
Uniqueness: 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-5-2-9-3-10-7(5)13-6(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
SGMGXAUOLCYSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC=C12)C(=O)O |
Origin of Product |
United States |
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